molecular formula C11H15BrSZn B14899118 2-i-PentylthiophenylZinc bromide

2-i-PentylthiophenylZinc bromide

Cat. No.: B14899118
M. Wt: 324.6 g/mol
InChI Key: CVULBMNLMIUZFP-UHFFFAOYSA-M
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Description

2-i-PentylthiophenylZinc bromide is an organozinc compound with the molecular formula C11H15BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound features a thiophene ring substituted with an iso-pentyl group and a zinc bromide moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-i-PentylthiophenylZinc bromide typically involves the reaction of 2-i-Pentylthiophene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-i-Pentylthiophene+ZnBr22-i-PentylthiophenylZinc bromide\text{2-i-Pentylthiophene} + \text{ZnBr}_2 \rightarrow \text{this compound} 2-i-Pentylthiophene+ZnBr2​→2-i-PentylthiophenylZinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. The use of microreactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-i-PentylthiophenylZinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: The zinc bromide moiety can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: New carbon-carbon bonded products.

Scientific Research Applications

2-i-PentylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-i-PentylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds through nucleophilic addition or substitution reactions. The thiophene ring provides stability and electronic properties that influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-i-ButylthiophenylZinc bromide
  • 2-i-HexylthiophenylZinc bromide
  • 2-i-OctylthiophenylZinc bromide

Uniqueness

2-i-PentylthiophenylZinc bromide is unique due to its specific alkyl chain length, which imparts distinct steric and electronic properties. This uniqueness makes it particularly suitable for certain synthetic applications where other similar compounds may not perform as effectively.

Properties

Molecular Formula

C11H15BrSZn

Molecular Weight

324.6 g/mol

IUPAC Name

bromozinc(1+);3-methylbutylsulfanylbenzene

InChI

InChI=1S/C11H15S.BrH.Zn/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h3-6,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CVULBMNLMIUZFP-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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